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molecular formula C6H4ClI B047295 1-Chloro-2-iodobenzene CAS No. 615-41-8

1-Chloro-2-iodobenzene

Cat. No. B047295
M. Wt: 238.45 g/mol
InChI Key: MPEOPBCQHNWNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649657B2

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (637 mg, 0.551 mmol), Na2CO3 (5 mL, 1M) and 4-methylbenzene boronic acid (1.5 g, 11.0 mmol) were added to a solution of 2-chloroiodobenzene (1.315 g, 5.514 mmol) in toluene (98 mL) and EtOH (20 mL). The reaction mixture was heated at reflux for 3 h. The cooled solution was diluted with EtOAc, and the organic solution was washed with water (2×) followed by brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated in vacuo. The product was purified by flash chromatography (hexanes to 10% EtOAC/hexanes) to afford 4′-methyl-2-chlorobiphenyl (1.08 g). 1H NMR (CDCl3 400 MHz) δ 7.49-7.21 (m, 8H), 2.39 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.315 g
Type
reactant
Reaction Step Two
Quantity
98 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
637 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1I>C1(C)C=CC=CC=1.CCO.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[Cl:17])=[CH:10][CH:9]=1 |f:0.1.2,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
1.315 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)I
Name
Quantity
98 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
637 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
WASH
Type
WASH
Details
the organic solution was washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (hexanes to 10% EtOAC/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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